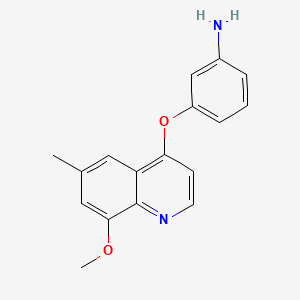
1-(2-Phenoxyacetyl)-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenoxyacetyl)-1H-indole-3-carbaldehyde is an organic compound that features an indole core substituted with a phenoxyacetyl group and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenoxyacetyl)-1H-indole-3-carbaldehyde typically involves the acylation of indole derivatives. One common method includes the reaction of indole-3-carbaldehyde with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to ensure consistent product quality, and implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Phenoxyacetyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 1-(2-Phenoxyacetyl)-1H-indole-3-carboxylic acid.
Reduction: 1-(2-Phenoxyacetyl)-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Phenoxyacetyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Phenoxyacetyl)-1H-indole-3-carbaldehyde largely depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparaison Avec Des Composés Similaires
1-(2-Phenoxyacetyl)-1H-imidazole-3-carbaldehyde: Similar structure but with an imidazole ring instead of an indole ring.
1-(2-Phenoxyacetyl)-1H-pyrrole-3-carbaldehyde: Similar structure but with a pyrrole ring instead of an indole ring.
Uniqueness: 1-(2-Phenoxyacetyl)-1H-indole-3-carbaldehyde is unique due to the presence of both the phenoxyacetyl and aldehyde functional groups on the indole core. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C17H13NO3 |
|---|---|
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
1-(2-phenoxyacetyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C17H13NO3/c19-11-13-10-18(16-9-5-4-8-15(13)16)17(20)12-21-14-6-2-1-3-7-14/h1-11H,12H2 |
Clé InChI |
TUJMTGDUENQDLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC(=O)N2C=C(C3=CC=CC=C32)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


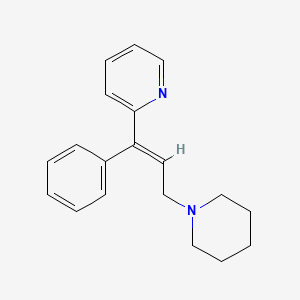

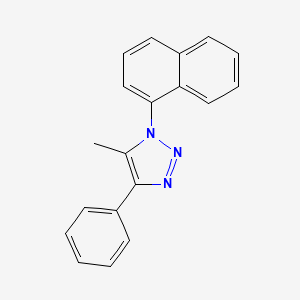
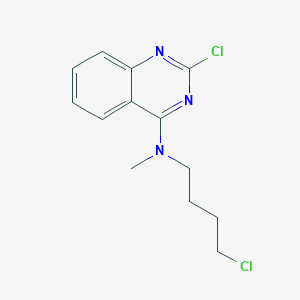


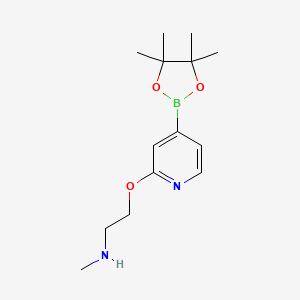
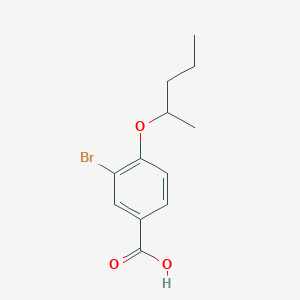
![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-3-carboxylic acid](/img/structure/B11843116.png)
![Benzamide, N-[(2-hydroxy-1-naphthalenyl)methyl]-](/img/structure/B11843126.png)


